molecular formula C9H17NO5 B1467808 Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate CAS No. 1417034-22-0

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate

Cat. No.: B1467808
CAS No.: 1417034-22-0
M. Wt: 219.23 g/mol
InChI Key: LLOVHOKLLFFEBG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate is a specialized ester derivative featuring a tert-butoxycarbonyl (Boc)-protected aminooxy group. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protecting group for amines. Its structure combines the stability of the Boc group with the reactivity of the ester moiety, enabling controlled deprotection and functionalization in multi-step syntheses .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5-13-7(11)6-14-10-8(12)15-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOVHOKLLFFEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CONC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate, also known as a derivative of glycine, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₂₃ClN₂O₄
  • Molecular Weight : 282.764 g/mol
  • CAS Number : 347890-34-0
  • Boiling Point : 352ºC at 760 mmHg
  • Flash Point : 166.7ºC

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is significant for its stability and reactivity in biological systems. The Boc group is known for protecting amines during synthesis and facilitating various chemical transformations.

Ergogenic Effects

This compound has been studied for its ergogenic properties, particularly in enhancing athletic performance. Amino acids and their derivatives are recognized for influencing anabolic hormone secretion and providing energy during exercise. They have been shown to prevent exercise-induced muscle damage and improve mental performance under stress .

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. It has shown efficacy against various strains of bacteria, including multidrug-resistant strains. For instance, derivatives of similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL against Mycobacterium tuberculosis and Staphylococcus aureus .

In Vivo Studies

  • Murine Models : In a study evaluating the efficacy of related compounds in murine models of tuberculosis, significant in vivo activity was observed. Compounds with similar structural features exhibited potent effects against both acute and chronic infections .
  • Cancer Research : The compound's derivatives have been tested for anticancer activity, showing promising results in inhibiting cell proliferation in various cancer cell lines. For example, one derivative displayed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while sparing non-cancerous cells .
  • Anti-inflammatory Effects : Research has indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions .

Data Tables

Biological Activity Tested Strains/Conditions Results
AntimicrobialMycobacterium tuberculosisMIC: 0.5–1.0 μg/mL
Cancer Cell ProliferationMDA-MB-231 TNBCIC50: 0.126 μM
Anti-inflammatoryLPS-induced TNFα productionSignificant inhibition

Scientific Research Applications

Organic Synthesis

Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate serves as a valuable intermediate in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide chemistry due to its stability under various reaction conditions.

Case Study: Dipeptide Synthesis

A notable application involves the use of Boc-protected amino acids as ionic liquids for dipeptide synthesis. Research has demonstrated that these ionic liquids can enhance amide formation without the need for additional bases, leading to satisfactory yields in a short reaction time . This method highlights the efficiency of using this compound in peptide coupling reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise in various biological activities, including anti-infection properties and modulation of signaling pathways.

  • Anti-infection : Compounds derived from this compound exhibit activity against various pathogens, including viruses and bacteria .
  • Signaling Pathways : Research indicates that these compounds can influence multiple cellular pathways, such as apoptosis, autophagy, and immune responses .

Bioconjugation Applications

The compound is also utilized in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs). The ability to selectively modify antibodies with drug payloads enhances their therapeutic efficacy while minimizing off-target effects.

Table: Summary of Bioconjugation Applications

Application AreaDescription
Antibody-Drug ConjugatesEnhances targeting of drugs to specific cells
Protein ModificationUsed for PEGylation and improving solubility/stability
Custom SynthesisTailored synthesis of biologically active compounds

Research on Ergogenic Supplements

This compound and its derivatives have been investigated for their role as ergogenic aids. They influence the secretion of anabolic hormones which can enhance athletic performance .

Comparison with Similar Compounds

The compound shares structural and functional similarities with several esters containing Boc-protected amino or aminooxy groups. Below is a detailed comparison based on substituents, reactivity, and applications:

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Their Features
Compound Name CAS No. Key Substituents Molecular Weight Solubility Applications
Ethyl 2-((tert-butoxycarbonyl)amino)acetate 31954-27-5 Boc-amino group 217.25 Soluble in THF, DCM Peptide coupling, intermediate for β-amino acids
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride 347890-34-0 Ethylamino-Boc group, hydrochloride salt 309.79 Soluble in water, methanol Drug delivery systems, hydrophilic intermediates
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate 408365-87-7 Pyridinyl-Boc group 280.31 Slightly soluble in DMSO, chloroform Heterocyclic drug synthesis
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate 132629-27-7 Bis-Boc, fluoro substituent 335.32 Lipophilic solvents Fluorinated peptide mimics
Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate 222641-11-4 N-Ethyl-Boc group 231.29 Soluble in ethyl acetate Sterically hindered intermediates

Reactivity and Stability

  • Electronic Effects: The pyridinyl group in Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate introduces aromatic conjugation, enhancing stability but reducing nucleophilicity at the amino group compared to aliphatic analogues . Fluorine in Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate increases electrophilicity at the α-carbon, facilitating nucleophilic substitutions .
  • Steric Effects: N-Ethyl substitution in Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate introduces steric hindrance, slowing down acylation or alkylation reactions .
  • Deprotection Efficiency: Hydrolysis of ethyl esters (e.g., Ethyl 2-((tert-butoxycarbonyl)amino)acetate) using LiOH/THF proceeds smoothly, while bulkier substituents (e.g., pyridinyl) may require harsher conditions .

Preparation Methods

Boc Protection of Aminooxy Group

  • Starting Material: N-Boc hydroxylamine or aminooxy precursors.
  • Reagents: Di-tert-butyl dicarbonate (Boc anhydride) is commonly used to introduce the Boc protecting group.
  • Solvent: Dichloromethane (CH2Cl2) is the preferred solvent.
  • Base: Triethylamine (Et3N) is added to neutralize the acid formed and drive the reaction.
  • Conditions: The reaction is typically carried out at low temperature (0–4 °C) to room temperature with stirring under inert atmosphere (nitrogen or argon).
  • Workup: The reaction mixture is washed with aqueous sodium chloride solution, dried over MgSO4, and concentrated under reduced pressure.

This step yields the Boc-protected aminooxy intermediate with high selectivity and purity.

Esterification to Form this compound

  • Approach: The Boc-protected aminooxy intermediate is reacted with ethyl chloroacetate or ethyl (2E)-4-oxo-2-butenoate derivatives.
  • Catalysts: Coupling reagents such as carbodiimides (e.g., DCC), or modified Yamaguchi reagents (e.g., 2,4,6-trichlorobenzoyl chloride derivatives) can be used to activate the carboxylic acid or ester precursor.
  • Conditions: The reaction is performed at low temperature (around 4 °C) to minimize side reactions and racemization.
  • Solvent: Chloroform (CHCl3) or dichloromethane (CH2Cl2) are commonly employed.
  • Additives: Bases like triethylamine or imidazole may be used to scavenge acids generated during the reaction.
  • Workup: The reaction mixture is extracted, washed, dried, and purified by silica gel chromatography.

This method ensures efficient formation of the ethyl ester while preserving the Boc protection.

Representative Experimental Procedure (Adapted from Organic Syntheses)

Step Reagents & Conditions Notes
1. Boc Protection N-Boc hydroxylamine (1 equiv), triethylamine (1.1 equiv), tert-butyldimethylsilylchloride (1 equiv), CH2Cl2 solvent, 4 °C to room temp, 16 h under N2 Slow addition of reagents to maintain temperature and control reaction rate
2. Esterification Ethyl (2E)-4-oxo-2-butenoate (1 equiv), Boc-protected aminooxy intermediate (1.2 equiv), chloroform solvent, 4 °C, slow dropwise addition, stirring under N2 Use of inert atmosphere prevents oxidation; low temperature controls side reactions
3. Workup Wash with water and saturated NaCl, dry over MgSO4, filter, concentrate by rotary evaporation Ensures removal of inorganic salts and solvents

This procedure yields this compound as a stable oil or solid, ready for further synthetic applications.

Analytical and Optimization Considerations

Parameter Details Impact on Yield/Purity
Stoichiometry 1.0–1.2 equivalents of Boc reagent and ester precursor Excess reagents improve conversion but require careful purification
Temperature 0–4 °C during reagent addition; room temperature for reaction completion Low temperature minimizes side reactions and racemization
Solvent Purity Anhydrous CH2Cl2 or CHCl3 Moisture can cause hydrolysis and reduce yield
Reaction Time 12–16 hours Sufficient time for complete conversion without decomposition
Atmosphere Nitrogen or argon Prevents oxidation and moisture ingress
Monitoring TLC or LC-MS Enables tracking of reaction progress and optimization

Optimization of these parameters leads to yields typically above 80% with high purity, as confirmed by NMR and mass spectrometry.

Research Findings and Comparative Methods

  • The use of tert-butyldimethylsilyl (TBS) protecting groups in combination with Boc has been reported to enhance selectivity and facilitate purification.
  • Modified Yamaguchi reagents and oxyma-based coupling agents have been explored to reduce racemization during esterification and amidation steps, improving the quality of peptide precursors derived from this compound.
  • The Boc group provides stability against acidic and basic conditions but requires careful storage under inert atmosphere at low temperature to prevent premature deprotection.

Summary Table of Preparation Methods

Method Step Reagents Solvent Conditions Yield (%) Notes
Boc Protection Boc anhydride, Et3N CH2Cl2 4 °C → RT, 16 h, N2 85–90 Low temp addition, inert atmosphere
Esterification Ethyl chloroacetate or ethyl 4-oxo-2-butenoate, coupling reagent CHCl3 or CH2Cl2 4 °C, slow addition, N2 80–88 Use of modified Yamaguchi or carbodiimide reagents
Purification Silica gel chromatography Hexane/ethyl acetate gradient Ambient - Ensures removal of impurities

Q & A

Q. What safety precautions are critical when handling this compound?

  • Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate
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Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate

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